molecular formula C12H17NO2 B12539716 N-(2,6-Dimethylphenyl)-N-hydroxybutanamide CAS No. 659718-98-6

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide

Cat. No.: B12539716
CAS No.: 659718-98-6
M. Wt: 207.27 g/mol
InChI Key: MMSNRUDZMWNYBR-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group and a butanamide moiety attached to a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide typically involves the reaction of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: this compound has been investigated for its analgesic and anti-inflammatory properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects . The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Uniqueness: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .

Properties

CAS No.

659718-98-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxybutanamide

InChI

InChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3

InChI Key

MMSNRUDZMWNYBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=C(C=CC=C1C)C)O

Origin of Product

United States

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